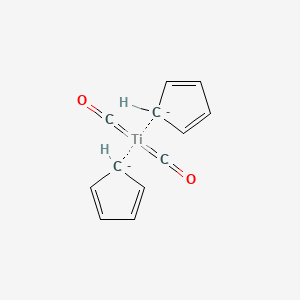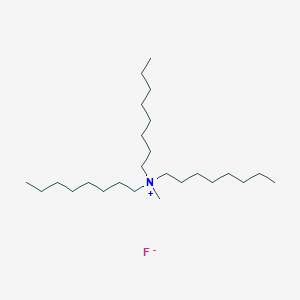
Dicarbonylbis(cyclopentadienyl)titanium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
准备方法
Synthetic Routes and Reaction Conditions
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Industrial Production Methods
While specific industrial production methods for Dicarbonylbis(cyclopentadienyl)titanium(II) are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes several types of chemical reactions, including:
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: The compound can react with acyl halides to form acyl derivatives.
Common Reagents and Conditions
Reduction: Common reagents include aldehydes and sulfoxides, with the reaction typically carried out under an inert atmosphere.
Substitution: Acyl halides (e.g., RCOCl) are used as reagents, and the reactions are conducted under controlled conditions to form acyl derivatives.
Major Products
科学研究应用
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
作用机制
The mechanism by which Dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to act as a reducing agent. The compound’s titanium center can undergo oxidation-reduction reactions, facilitating the reduction of aldehydes and deoxygenation of sulfoxides . The molecular targets and pathways involved include the interaction of the titanium center with the functional groups of the substrates, leading to the desired chemical transformations.
相似化合物的比较
Similar Compounds
- Dicarbonylbis(cyclopentadienyl)zirconium(II)
- Dicarbonylbis(cyclopentadienyl)hafnium(II)
Uniqueness
Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity and the nature of the titanium center. While similar compounds like Dicarbonylbis(cyclopentadienyl)zirconium(II) and Dicarbonylbis(cyclopentadienyl)hafnium(II) share some properties, the titanium compound is particularly effective in certain reduction and deoxygenation reactions .
属性
分子式 |
C12H10O2Ti-2 |
|---|---|
分子量 |
234.07 g/mol |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-5H;;;/q2*-1;;; |
InChI 键 |
RBTVJKOSCOCJCP-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)=[Ti]=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)

![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)



